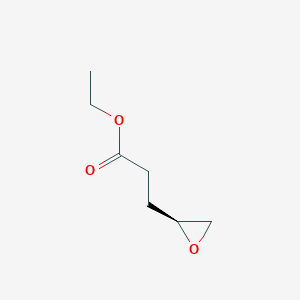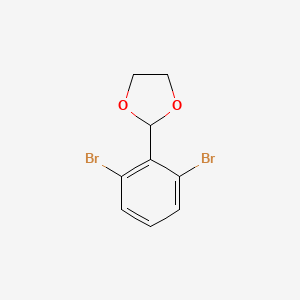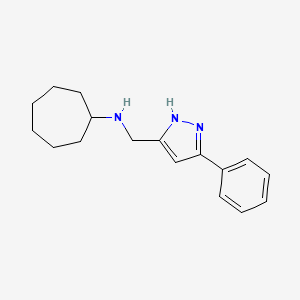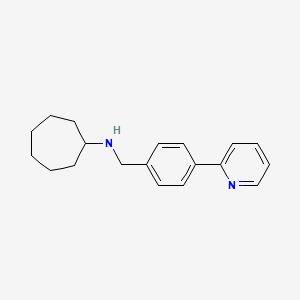
(2S)-2-Oxiranepropanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Oxiranepropanoic acid ethyl ester, also known as Oxiracetam, is a synthetic nootropic drug that has been used to treat cognitive disorders and improve memory, learning, and concentration. Oxiracetam is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and is a member of the racetam family of drugs. It is considered to be one of the most potent and effective of the racetams. Oxiracetam has been studied extensively and has been shown to have a variety of beneficial effects on memory, concentration, and cognition.
Applications De Recherche Scientifique
(2S)-2-Oxiranepropanoic acid ethyl ester has been studied extensively for its potential therapeutic applications. It has been used to treat cognitive disorders such as Alzheimer’s disease and dementia, as well as to improve memory and concentration in healthy individuals. In addition, oxiracetam has been studied for its potential neuroprotective effects, as well as its ability to improve mood and reduce anxiety.
Mécanisme D'action
(2S)-2-Oxiranepropanoic acid ethyl ester works by increasing levels of glutamate and acetylcholine, two neurotransmitters that are involved in learning and memory. It also increases levels of dopamine and norepinephrine, two neurotransmitters involved in the regulation of mood and emotion. This compound has been shown to increase the activity of the hippocampus, a region of the brain involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to increase the activity of the hippocampus, which is involved in learning and memory. It has also been shown to increase levels of glutamate and acetylcholine, two neurotransmitters involved in learning and memory. This compound has also been shown to increase levels of dopamine and norepinephrine, two neurotransmitters involved in the regulation of mood and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using oxiracetam in laboratory experiments include its ability to increase levels of glutamate and acetylcholine, as well as its ability to increase the activity of the hippocampus. It is also relatively easy to synthesize and is relatively safe to use in laboratory experiments. However, oxiracetam has some limitations. It has a short half-life, which means that it is not effective for long-term studies, and it is not as potent as some other racetams.
Orientations Futures
Future research on oxiracetam may include exploring its potential therapeutic applications for cognitive disorders such as Alzheimer’s disease and dementia, as well as its potential neuroprotective effects. Research may also focus on exploring its potential effects on mood and anxiety, as well as its potential effects on learning and memory in healthy individuals. In addition, further research may focus on exploring the mechanism of action of oxiracetam and its potential interactions with other drugs. Finally, research may focus on developing new synthetic methods for the production of oxiracetam.
Méthodes De Synthèse
(2S)-2-Oxiranepropanoic acid ethyl ester is synthesized from 2-pyrrolidone and ethyl acetoacetate. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid and results in the formation of a cyclic lactam, which is then converted to oxiracetam. The synthesis of oxiracetam is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
ethyl 3-[(2S)-oxiran-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)4-3-6-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZSRRBSNGQXRR-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H]1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)

![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)
![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6318170.png)
![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)

![(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318182.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)



![Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318228.png)
